![molecular formula C7H6ClN3 B1397217 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine CAS No. 7205-42-7](/img/structure/B1397217.png)

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine

Descripción general

Descripción

Imidazo[4,5-c]pyridine is a fused bicyclic heterocyclic ring system that has been attracting substantial interest due to its potential pharmaceutical applications . It is considered a privileged structure because of its occurrence in many natural products .

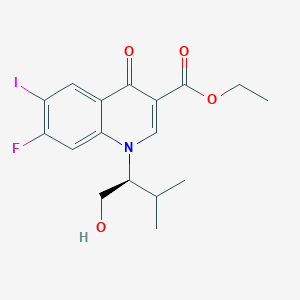

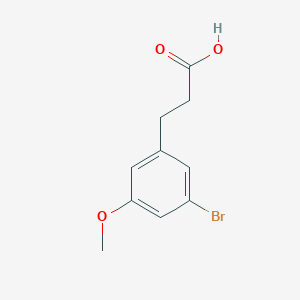

Synthesis Analysis

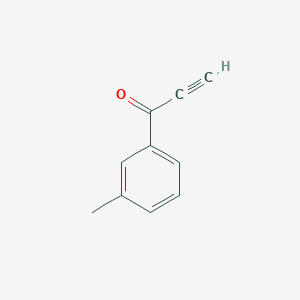

The synthesis of imidazo[4,5-c]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[4,5-c]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . The molecular structures of new compounds were established based on NMR spectroscopic data .Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Aplicaciones Científicas De Investigación

Chemical and Biological Properties

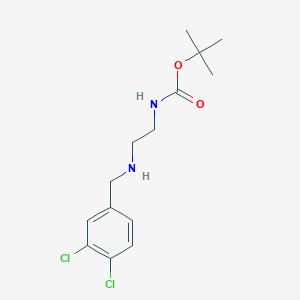

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a compound that falls within the broader category of heterocyclic compounds, which are of significant interest in various scientific research fields due to their diverse chemical and biological properties. Heterocyclic compounds, including imidazopyridines, are known for their versatility as synthetic intermediates and their biological importance. These compounds play crucial roles in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent activities such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

In Medicinal Chemistry

Imidazopyridine derivatives, a class to which this compound belongs, are recognized for their significant pharmacological activities. These include serving as the basis for developing inhibitors against various diseases, such as bacterial infections. The structure-activity relationship (SAR) of these compounds is of particular interest in medicinal chemistry, guiding the development of novel therapeutic agents (Sanapalli et al., 2022).

Applications in Organic Synthesis

The synthesis and chemical transformations of heterocyclic compounds, including imidazopyridines, are pivotal in organic synthesis. These transformations enable the development of complex molecules with potential applications in various scientific fields, further highlighting the versatility and utility of this compound and its analogues (Abdurakhmanova et al., 2018).

Role in Analytical Chemistry

In analytical chemistry, pyridine derivatives, including those related to this compound, are utilized for their high affinity towards various ions and neutral species. This property makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples, showcasing their importance beyond medicinal applications (Abu-Taweel et al., 2022).

Direcciones Futuras

Imidazo[4,5-c]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The collective results of biochemical and biophysical properties foreground their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc . This suggests that future research could focus on exploring these areas further.

Mecanismo De Acción

Target of Action

Imidazo[4,5-c]pyridines, a class of compounds to which 6-chloro-2-methyl-3h-imidazo[4,5-c]pyridine belongs, are known to interact with various cellular targets .

Mode of Action

Imidazo[4,5-c]pyridines are known to influence many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazo[4,5-c]pyridines are known to influence many cellular pathways .

Result of Action

Imidazo[4,5-c]pyridines are known to have diverse biological activities .

Análisis Bioquímico

Biochemical Properties

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases and phosphatases, modulating their activity and thereby affecting signal transduction pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within cells can affect its biological activity and function. For instance, its interaction with efflux transporters can influence its intracellular concentration and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interaction with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy production .

Propiedades

IUPAC Name |

6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-10-5-2-7(8)9-3-6(5)11-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAOIBVJXQOOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-42-7 | |

| Record name | 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)

![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)

![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)

![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)